molecular formula C8H6N4O2S2 B427721 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine CAS No. 353256-64-1

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine

Cat. No.: B427721
CAS No.: 353256-64-1
M. Wt: 254.3g/mol
InChI Key: KVMNTVFDQCRUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine is a heterocyclic compound that features a thiadiazole ring fused with a nitropyridine moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine are not fully explored yet. It is known that thiadiazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some thiadiazole derivatives have shown potent antimicrobial activity, suggesting that they may influence cell function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-chloropyridine-2-nitro in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Oxidation: The methyl group on the thiadiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Reduction: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-aminopyridine.

    Substitution: Various substituted thiadiazole derivatives.

    Oxidation: 2-[(5-Carboxy-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine
  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-aminopyridine
  • 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-chloropyridine

Uniqueness

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine is unique due to its specific combination of a nitropyridine moiety with a thiadiazole ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S2/c1-5-10-11-8(15-5)16-7-6(12(13)14)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMNTVFDQCRUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.